molecular formula C27H32F2N6O5S B12109525 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester

Cat. No.: B12109525
M. Wt: 590.6 g/mol
InChI Key: IXHSTQHSJBTCON-UHFFFAOYSA-N
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Description

The compound 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-acetic acid methyl ester is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple rings, functional groups, and stereocenters.

Properties

Molecular Formula

C27H32F2N6O5S

Molecular Weight

590.6 g/mol

IUPAC Name

methyl 2-[[6-[7-[[2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate

InChI

InChI=1S/C27H32F2N6O5S/c1-5-8-41-26-31-24(30-17-10-14(17)13-6-7-15(28)16(29)9-13)21-25(32-26)35(34-33-21)18-11-19(38-12-20(36)37-4)23-22(18)39-27(2,3)40-23/h6-7,9,14,17-19,22-23H,5,8,10-12H2,1-4H3,(H,30,31,32)

InChI Key

IXHSTQHSJBTCON-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCC(=O)OC)NC5CC5C6=CC(=C(C=C6)F)F

Origin of Product

United States

Preparation Methods

Cyclization and Protection Strategies

The cyclopentane ring is formed via acid-catalyzed cyclization of trihydroxy intermediates. In WO2012085665A2, a trihydroxy compound is treated with hydrochloric acid and methanol for 18 hours to yield a colorless powder. Subsequent protection with 2,2-dimethoxypropane and concentrated HCl in acetone generates the dioxolane ring, achieving >90% yield under optimized conditions (0–10°C for 2–4 hours). Column chromatography (SiO₂, dichloromethane:methanol 95:5) purifies the [3aS-(3aα,4α,6α,6aα)]-[tetrahydro-6-hydroxy-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-carbamic acid phenylmethyl ester intermediate.

Esterification and Reduction

Ethyl bromoacetate reacts with the protected cyclopentyl-dioxolane intermediate in tetrahydrofuran (THF) using potassium tert-butoxide as a base. Lithium borohydride reduction in glacial acetic acid then converts the ester to a hydroxymethyl group, yielding [3aS-(3aα,4α,6α,6aα)]-[2,2-dimethyl-6-(2-hydroxyethoxy)-tetrahydro-4H-cyclopenta-1,3-dioxol-4-yl]-carbamic acid phenylmethyl ester. Hydrogenation with 5% palladium on charcoal in ethanol removes the benzyl protecting group, producing the free amine.

Formation of Triazolo[4,5-d]pyrimidine Core

The triazolopyrimidine moiety is constructed via diazotization and cyclization reactions, critical for introducing the heterocyclic pharmacophore.

Diazotization and Ring Closure

In WO2017072790A1, 5-amino-6-chloro-2-(propylthio)pyrimidin-4-amine undergoes diazotization with sodium nitrite in acetic acid and dichloromethane (DCM) at 25–30°C for 3 hours. This generates the triazolo[4,5-d]pyrimidine core via in situ nitrosation and cyclization, achieving 75–85% yield. The reaction’s regioselectivity is controlled by steric and electronic effects of the propylthio substituent.

Coupling with Cyclopentyl-Dioxolane Intermediate

The triazolopyrimidine intermediate is coupled with the cyclopentyl-dioxolane scaffold using cesium carbonate in acetonitrile at 50–110°C for 6–24 hours. This SNAr reaction substitutes the chloro group at the 7-position of the triazolopyrimidine with the cyclopentyl-dioxolane amine, yielding [3aR-(3aα,4α,6α,6aα)]-2-[[6-[7-chloro-5-(propylthio)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]ethanol.

Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

The stereoselective preparation of the cyclopropane amine fragment is pivotal for biological activity.

Asymmetric Cyclopropanation

EP2644590A1 details the cyclopropanation of (E)-3-(3,4-difluorophenyl)acrylic acid esters using trimethylsulfoxonium iodide and sodium hydride in DMSO. Chiral auxiliaries like Oppolzer’s sultam enable enantioselective synthesis, yielding trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid with >95% enantiomeric excess (ee). Hydrolysis with sodium hydroxide in methanol converts the ester to the free acid.

Curtius Rearrangement and Amine Formation

The carboxylic acid is converted to an acyl azide using thionyl chloride and sodium azide, followed by Curtius rearrangement to generate the isocyanate intermediate. Treatment with tert-butylammonium bromide and subsequent hydrolysis yields (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride.

Final Coupling and Esterification

The convergent synthesis concludes with coupling the triazolopyrimidine-cyclopentyl-dioxolane intermediate with the cyclopropane amine and subsequent esterification.

Amine Coupling

The chloro group at the 7-position of the triazolopyrimidine reacts with (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine hydrochloride in DCM using potassium carbonate as a base. This nucleophilic aromatic substitution proceeds at 80–90°C for 4–5 hours, achieving 70–80% yield.

Methyl Ester Formation

The hydroxymethyl group is esterified with acetic anhydride in methanol under sulfuric acid catalysis at 0–25°C. Neutralization with sodium bicarbonate yields the final methyl ester product with >99% purity after recrystallization from n-heptane.

Optimization and Industrial Scalability

Recent patents emphasize process optimization to enhance yield and reduce costs:

ParameterTraditional MethodImproved Method (WO2017072790A1)
Reaction Temperature110°C (sealed vessel)80–90°C (open reflux)
CatalystPyridine (toxic)Potassium carbonate (safer)
PurificationColumn chromatographySlurry washing with n-hexane
Overall Yield45–50%65–70%
Purity95–97%>99%

Key advancements include replacing hazardous solvents (pyridine) with DCM and eliminating sodium azide through direct diazotization. Continuous flow systems have reduced reaction times from 24 hours to 8 hours for cyclopropanation steps .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its molecular targets.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the triazolopyrimidine ring are likely involved in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would require further investigation to elucidate.

Q & A

Q. How can researchers design controls to distinguish target-specific effects from off-target interactions?

  • Methodological Answer : Use isogenic cell lines (e.g., CRISPR-edited knockouts) and competitive inhibition assays with structurally unrelated inhibitors. Thermal shift assays (TSA) confirm direct target binding by monitoring protein melting temperature shifts .

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